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molecular formula C13H16O B8789329 1-(Cyclohex-1-en-1-yl)-3-methoxybenzene CAS No. 1884-41-9

1-(Cyclohex-1-en-1-yl)-3-methoxybenzene

Cat. No. B8789329
M. Wt: 188.26 g/mol
InChI Key: MOLNOQQWGBHOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06780891B2

Procedure details

A 1L 3-neck RBF under argon was charged with crude 1-(m-methoxyphenyl)cyclohexanol (59.2 g, 287 mmol). To the flask was added 592 mL of dry THF. The reaction was cooled to 0° C., and to it was slowly added SOCl2 (58.6 mL, 803.6 mmol). After stirring for 10 minutes, pyridine (104 mL, 1.29 mol) was added slowly. The reaction mixture stirred slowly at 22° C. for 2 hours, and then it was cooled back to 0° C. 1N HCl (500 mL) was slowly added to the reaction. The layers were separated. The THF layer was dried (MgSO4), filtered, and concentrated in vacuo. The crude product was chromatographed using 100% hexane as eluent to provide 39.5 g (82%, 2 steps) of product. 1H NMR (CDCl3) δ1.72 (m, 2H), 1.83 (m, 2H), 2.24 (m, 2H), 2.45 (m, 2H), 3.86 (s, 3H), 6.18 (m, 1H), 6.83 (dd, J=8.1, 1.7 Hz, 1H), 6.98 (m, 1H), 7.03 (d, J=6.1 Hz, 1H), 7.27 (t, J=7.8 Hz, 1H).
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
59.2 g
Type
reactant
Reaction Step One
Name
Quantity
58.6 mL
Type
reactant
Reaction Step Two
Quantity
104 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
592 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2(O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.O=S(Cl)Cl.N1C=CC=CC=1.Cl>C1COCC1>[C:9]1([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1

Inputs

Step One
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
59.2 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1(CCCCC1)O
Step Two
Name
Quantity
58.6 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
104 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
592 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture stirred slowly at 22° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled back to 0° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The THF layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed
CUSTOM
Type
CUSTOM
Details
to provide 39.5 g (82%, 2 steps) of product

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(=CCCCC1)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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